molecular formula C12H11FN2O2S B075566 4-amino-N-(4-fluorophenyl)benzenesulfonamide CAS No. 1494-85-5

4-amino-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B075566
CAS No.: 1494-85-5
M. Wt: 266.29 g/mol
InChI Key: QYVUQEQLEFFAOW-UHFFFAOYSA-N
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Description

4-amino-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . It is characterized by the presence of an amino group, a fluorophenyl group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-amino-N-(4-fluorophenyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-fluorophenyl)benzenesulfonamide is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . It’s recommended to keep it in a dark place, sealed in dry, at room temperature .

Preparation Methods

The synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

4-amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-amino-N-(4-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

The presence of both the amino and fluorophenyl groups in this compound makes it unique and more versatile for various applications.

Properties

IUPAC Name

4-amino-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUQEQLEFFAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164261
Record name Sulfanilanilide, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494-85-5
Record name 4-Amino-N-(4-fluorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1494-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilanilide, 4'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001494855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilanilide, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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